molecular formula C19H21F2N3O3S B426600 N-(3-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

N-(3-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

Cat. No.: B426600
M. Wt: 409.5g/mol
InChI Key: DWZAUIFXEKJKBD-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorophenyl groups and a piperazine ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 3-fluoroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then reacted with piperazine to introduce the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(3-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C19H21F2N3O3S

Molecular Weight

409.5g/mol

IUPAC Name

N-(3-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide

InChI

InChI=1S/C19H21F2N3O3S/c1-28(26,27)24(16-6-4-5-15(20)13-16)14-19(25)23-11-9-22(10-12-23)18-8-3-2-7-17(18)21/h2-8,13H,9-12,14H2,1H3

InChI Key

DWZAUIFXEKJKBD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)C3=CC(=CC=C3)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)C3=CC(=CC=C3)F

Origin of Product

United States

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